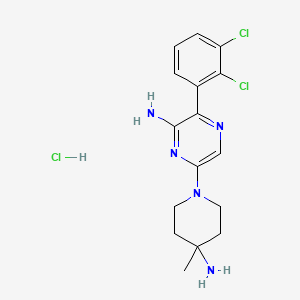

![molecular formula C18H21ClN2O3 B560233 ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride CAS No. 1216792-30-1](/img/structure/B560233.png)

ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride

Übersicht

Beschreibung

ZK 93426 Hydrochlorid: ist eine Verbindung, die zur Beta-Carbolin-Familie gehört. Sie ist bekannt für ihre Rolle als Benzodiazepinrezeptor-Antagonist, d. h. sie bindet an Benzodiazepinrezeptoren, erzeugt aber Effekte, die denjenigen von Benzodiazepinen entgegengesetzt sind. Diese Verbindung wurde auf ihre potenziellen anxiogenen Eigenschaften sowie auf ihre Fähigkeit, nootrope Effekte zu erzeugen und die Freisetzung von Acetylcholin zu erhöhen, untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von ZK 93426 Hydrochlorid beinhaltet die Herstellung von Ethyl-5-Isopropoxy-4-methyl-beta-carbolin-3-carboxylat. Der Syntheseweg umfasst typischerweise folgende Schritte:

Bildung des Beta-Carbolin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.

Einführung der Isopropoxygruppe: Dieser Schritt beinhaltet die Substitutionsreaktion, bei der eine Isopropoxygruppe in den Beta-Carbolin-Kern eingeführt wird.

Veresterung: Der letzte Schritt beinhaltet die Veresterung der Carboxygruppe zur Bildung des Ethylesters

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für ZK 93426 Hydrochlorid sind nicht umfassend dokumentiert, würden aber wahrscheinlich die Hochskalierung des Laborsyntheseprozesses, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Reinheit durch verschiedene Reinigungstechniken wie Umkristallisation und Chromatographie umfassen .

Chemische Reaktionsanalyse

Arten von Reaktionen: ZK 93426 Hydrochlorid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Einführung von funktionellen Gruppen wie der Isopropoxygruppe.

Veresterung: Bildung des Ethylesters aus der Carboxygruppe.

Häufige Reagenzien und Bedingungen:

Cyclisierungsreaktionen: Erfordern oft saure oder basische Bedingungen, um den Ringschluss zu ermöglichen.

Substitutionsreaktionen: Umfassen typischerweise nucleophile Reagenzien und geeignete Lösungsmittel.

Veresterung: Wird in der Regel mit Alkoholen und Säurekatalysatoren durchgeführt

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist Ethyl-5-Isopropoxy-4-methyl-beta-carbolin-3-carboxylat, das dann in seine Hydrochloridsalzform umgewandelt wird .

Wissenschaftliche Forschungsanwendungen

Chemie: ZK 93426 Hydrochlorid wird als Werkzeugverbindung bei der Untersuchung von Benzodiazepinrezeptoren verwendet. Es hilft, die Bindungs- und antagonistischen Eigenschaften von Beta-Carbolinen zu verstehen .

Biologie: In der biologischen Forschung wird ZK 93426 Hydrochlorid verwendet, um seine Auswirkungen auf die Neurotransmitterfreisetzung, insbesondere Acetylcholin, zu untersuchen. Es wurde gezeigt, dass es nootrope Effekte erzeugt und die Wachsamkeit und Unruhe erhöht .

Medizin: Obwohl ZK 93426 Hydrochlorid nicht therapeutisch eingesetzt wird, wird es auf seine potenziellen anxiogenen Eigenschaften und seine Fähigkeit untersucht, die Auswirkungen von Benzodiazepinen umzukehren .

Industrie: Es gibt keine signifikanten industriellen Anwendungen von ZK 93426 Hydrochlorid, da seine Hauptanwendung in der wissenschaftlichen Forschung liegt .

Wirkmechanismus

ZK 93426 Hydrochlorid wirkt als schwacher partieller inverser Agonist von Benzodiazepinrezeptoren. Das bedeutet, dass es an diese Rezeptoren bindet und Effekte induziert, die denjenigen von Benzodiazepinen entgegengesetzt sind. Die Verbindung erhöht die Freisetzung von Acetylcholin, was mit ihren nootropen Effekten zusammenhängt. Sie erzeugt auch Wachsamkeit, Unruhe und Gefühle der Besorgnis .

Biochemische Analyse

Biochemical Properties

ZK 93426 Hydrochloride interacts with benzodiazepine receptors . It is a potent, selective, and competitive antagonist of these receptors . The IC50 values are 0.4 and 0.7 nM for inhibition of [3H]-flunitrazepam binding to rat cerebellum and hippocampus respectively .

Cellular Effects

In human tests, ZK 93426 Hydrochloride produced alertness, restlessness, and feelings of apprehension . It was also shown to produce nootropic effects and increased release of acetylcholine .

Molecular Mechanism

ZK 93426 Hydrochloride exerts its effects at the molecular level by binding to benzodiazepine receptors . As a weak partial inverse agonist, it causes the opposite effects to the benzodiazepine class of drugs .

Dosage Effects in Animal Models

In animal tests, ZK 93426 Hydrochloride exhibited a potent proconflict effect but also a weak anticonvulsant effect

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ZK 93426 hydrochloride involves the preparation of ethyl 5-isopropoxy-4-methyl-beta-carboline-3-carboxylate. The synthetic route typically includes the following steps:

Formation of the beta-carboline core: This involves the cyclization of appropriate precursors under controlled conditions.

Introduction of the isopropoxy group: This step involves the substitution reaction where an isopropoxy group is introduced to the beta-carboline core.

Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester

Industrial Production Methods: Industrial production methods for ZK 93426 hydrochloride are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: ZK 93426 hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: Introduction of functional groups such as the isopropoxy group.

Esterification: Formation of the ethyl ester from the carboxylic acid group.

Common Reagents and Conditions:

Cyclization Reactions: Often require acidic or basic conditions to facilitate ring closure.

Substitution Reactions: Typically involve nucleophilic reagents and appropriate solvents.

Esterification: Usually performed using alcohols and acid catalysts

Major Products: The major product of these reactions is ethyl 5-isopropoxy-4-methyl-beta-carboline-3-carboxylate, which is then converted to its hydrochloride salt form .

Wissenschaftliche Forschungsanwendungen

Chemistry: ZK 93426 hydrochloride is used as a tool compound in the study of benzodiazepine receptors. It helps in understanding the binding and antagonistic properties of beta-carbolines .

Biology: In biological research, ZK 93426 hydrochloride is used to study its effects on neurotransmitter release, particularly acetylcholine. It has been shown to produce nootropic effects and increase alertness and restlessness .

Medicine: Although not used therapeutically, ZK 93426 hydrochloride is studied for its potential anxiogenic properties and its ability to reverse the effects of benzodiazepines .

Industry: There are no significant industrial applications of ZK 93426 hydrochloride documented, as its primary use is in scientific research .

Wirkmechanismus

ZK 93426 hydrochloride acts as a weak partial inverse agonist of benzodiazepine receptors. This means it binds to these receptors and induces effects opposite to those of benzodiazepines. The compound increases the release of acetylcholine, which is associated with its nootropic effects. It also produces alertness, restlessness, and feelings of apprehension .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Flumazenil (Ro 15-1788): Ein weiterer Benzodiazepinrezeptor-Antagonist mit ähnlichen anxiogenen Eigenschaften.

CGS 8216: Eine Verbindung mit ähnlichen Benzodiazepinrezeptor-antagonistischen Eigenschaften.

Einzigartigkeit: ZK 93426 Hydrochlorid ist insofern einzigartig, als es im Gegensatz zu den meisten Benzodiazepin-Antagonisten kein Konvulsivum ist und tatsächlich schwache Antikonvulsiva-Effekte hat. Dies macht es zu einem wertvollen Werkzeug bei der Untersuchung der Auswirkungen von Benzodiazepinrezeptor-Antagonisten, ohne das Risiko, Krämpfe auszulösen .

Eigenschaften

IUPAC Name |

ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3.ClH/c1-5-22-18(21)17-11(4)15-13(9-19-17)20-12-7-6-8-14(16(12)15)23-10(2)3;/h6-10,20H,5H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQJDOYVHCISJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C2C(=C1C)C3=C(N2)C=CC=C3OC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401028093 | |

| Record name | Ethyl 5-isopropoxy-4-methyl-9H-beta-carboline-3-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89592-45-0 | |

| Record name | Ethyl 5-isopropoxy-4-methyl-9H-beta-carboline-3-carboxylate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401028093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

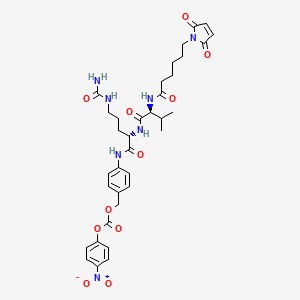

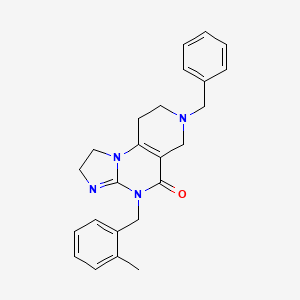

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid](/img/structure/B560171.png)

![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B560173.png)